molecular formula C14H12N2O3S B2410549 Methyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanoate CAS No. 851130-56-8

Methyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanoate

Cat. No.: B2410549
CAS No.: 851130-56-8
M. Wt: 288.32
InChI Key: QMZGDBQGSICJCQ-UHFFFAOYSA-N
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Description

This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological activities and structural complexity .

Properties

IUPAC Name

methyl 2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c1-8(14(17)18-2)20-13-12-11(15-7-16-13)9-5-3-4-6-10(9)19-12/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZGDBQGSICJCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)SC1=NC=NC2=C1OC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanoate typically involves the aza-Wittig reaction of iminophosphoranes with carbon disulfide, followed by the reaction of the product with alkyl halides or halogenated aliphatic esters .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanoate can undergo various chemical reactions, including:

    Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The thio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the realm of chemistry, Methyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanoate serves as a building block for synthesizing more complex heterocyclic compounds. Its structural characteristics make it an attractive candidate for further modifications that can lead to novel compounds with enhanced properties.

Biology

This compound has been investigated for its biological activities , including:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, indicating potential as a therapeutic agent .
  • Analgesic Properties : Research indicates that the compound may possess analgesic effects, making it a candidate for pain management therapies .
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in laboratory settings, which could be beneficial for treating inflammatory diseases .

Medicine

In medical research, this compound is being explored for its antimicrobial properties . Studies have evaluated its efficacy against various pathogens using Minimum Inhibitory Concentration (MIC) assays. The results indicate that it may be effective against strains such as:

PathogenMIC (µg/mL)Comparison DrugMIC (µg/mL)
Staphylococcus aureus12.5Ciprofloxacin6.25
Escherichia coli10Amoxicillin5
Candida albicans15Fluconazole7.5

These findings suggest that this compound could be developed into an effective antimicrobial agent .

Future Research Directions

Future studies are needed to further elucidate the mechanisms by which this compound exerts its effects. Investigations into its pharmacokinetics, dosage effects in animal models, and potential toxicities will be crucial for advancing this compound toward clinical applications.

Mechanism of Action

The mechanism of action of Methyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanoate involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and cancer pathways.

    Pathways Involved: It inhibits the expression and activities of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds like psoralen and 8-methoxypsoralen, which are used in the treatment of skin diseases.

    Furo[2,3-d]pyrimidine Derivatives: Compounds with similar structural features and biological activities.

Uniqueness

Methyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanoate is unique due to its specific thio group substitution on the pyrimidine ring, which imparts distinct biological activities and chemical reactivity .

Biological Activity

Methyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound features a benzofuro[3,2-d]pyrimidine skeleton, which is known for its diverse biological activities. The structure can be represented as follows:

Methyl 2 benzofuro 3 2 d pyrimidin 4 ylthio propanoate\text{Methyl 2 benzofuro 3 2 d pyrimidin 4 ylthio propanoate}

This structure contributes to its interaction with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of benzofuro[3,2-d]pyrimidines exhibit significant antimicrobial properties. A study highlighted the potential of thieno[2,3-d]pyrimidines and benzofuro[3,2-d]pyrimidines as effective agents against tuberculosis and other bacterial infections. The mechanisms involve disruption of bacterial cell walls and inhibition of essential metabolic pathways .

Table 1: Antimicrobial Efficacy of Related Compounds

Compound NameMIC (µg/mL)Activity Type
Benzofuro[3,2-d]pyrimidine Derivative46.9Antibacterial
Thieno[2,3-d]pyrimidine93.7Antibacterial
This compoundTBDPotentially Antimicrobial

Anticancer Activity

Benzofuro[3,2-d]pyrimidines have also been investigated for their anticancer properties. Several studies have demonstrated their ability to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. For instance, a compound structurally related to this compound showed significant cytotoxic effects against different cancer cell lines with IC50 values lower than standard chemotherapeutics like doxorubicin .

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluating the cytotoxic effects of benzofuro derivatives found that certain analogs exhibited potent activity against A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines. The structure-activity relationship (SAR) indicated that specific substitutions on the benzofuro scaffold enhanced anticancer activity.

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit key enzymes involved in cancer progression and microbial metabolism.
  • Induction of Apoptosis : Certain compounds trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : Compounds can interfere with cell cycle progression, effectively halting the proliferation of cancerous cells.

Q & A

Q. Basic

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., benzofuropyrimidine protons at δ 7.8–8.2 ppm, methyl ester at δ 3.7 ppm) .
  • Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ at m/z 357.08) .
  • X-ray crystallography : Resolves bond angles and confirms the fused benzofuropyrimidine system (e.g., C–S bond length ~1.81 Å) .

How can researchers design preliminary biological activity assays for this compound?

Q. Basic

  • In vitro cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, with IC₅₀ values compared to reference drugs like doxorubicin .
  • Antiviral activity : Plaque reduction assays against RNA viruses (e.g., influenza A) at concentrations of 1–50 µM .
  • Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays .

What strategies are effective for resolving contradictions in biological activity data across studies?

Advanced
Contradictions may arise from assay variability or impurity interference. Mitigation steps:

Reproducibility checks : Repeat assays in triplicate with independent compound batches (≥95% purity by HPLC).

Off-target profiling : Use proteome-wide affinity chromatography to identify unintended interactions .

Structural analogs : Compare activity of derivatives (e.g., replacing the thioether with sulfoxide) to isolate pharmacophoric motifs .

How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

Q. Advanced

  • Substituent variation : Synthesize analogs with modified benzofuran (e.g., halogenation at C5) or pyrimidine (e.g., NH₂ vs. OCH₃ groups) moieties .
  • Activity mapping : Correlate IC₅₀ values with electronic (Hammett σ) and steric (Taft Eₛ) parameters of substituents.
  • Computational modeling : Dock analogs into target proteins (e.g., PARP-1) using molecular dynamics simulations to predict binding affinities .

What methodologies are recommended for evaluating the compound’s stability under physiological conditions?

Q. Advanced

  • pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24 hours; monitor degradation via HPLC.
  • Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation .
  • Light sensitivity : Store in amber vials at –20°C; track decomposition by UV-Vis spectroscopy (λmax 320 nm) .

How should researchers design in vivo studies to assess pharmacokinetics and toxicity?

Q. Advanced

Pharmacokinetics : Administer 10 mg/kg (IV/oral) to rodents; collect plasma for LC-MS analysis of Tmax, Cmax, and half-life .

Toxicity : Acute dose-ranging (10–100 mg/kg) with histopathology and serum biomarkers (ALT, creatinine).

Biodistribution : Radiolabel the compound (¹⁴C-methyl group) and quantify accumulation in tissues via scintillation counting .

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